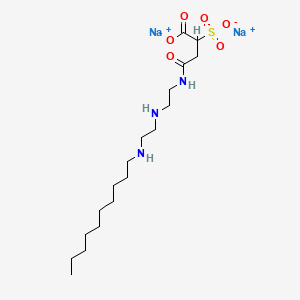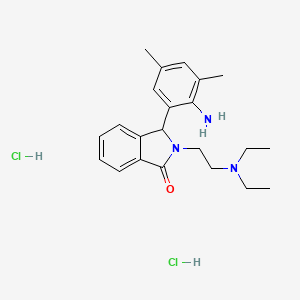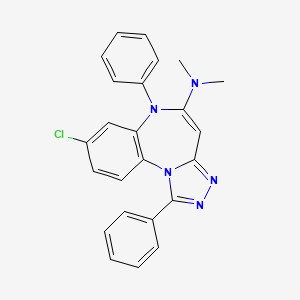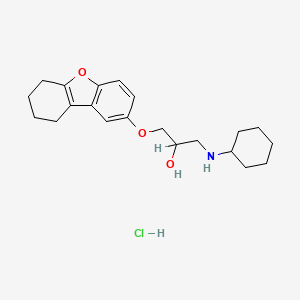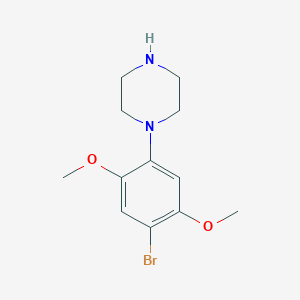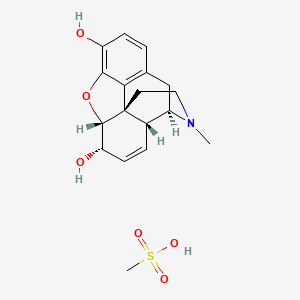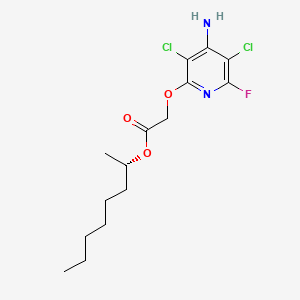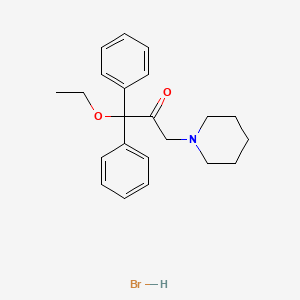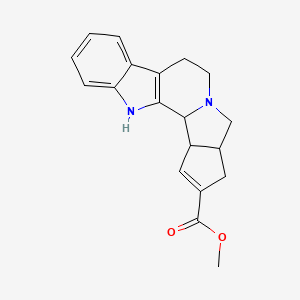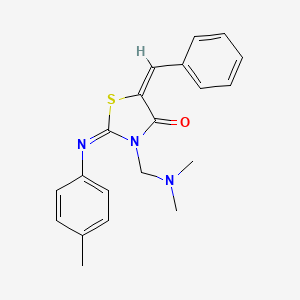
3-((Dimethylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Dimethylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone is a complex organic compound known for its unique chemical structure and properties This compound belongs to the thiazolidinone class, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The reaction conditions often require acidic or basic catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance sustainability.
化学反応の分析
Types of Reactions
3-((Dimethylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or phenylmethylene groups, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles like halides, amines, or thiols; often in polar aprotic solvents.
Major Products
科学的研究の応用
3-((Dimethylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-((Dimethylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone rings but different substituents.
Imidazoles: Heterocyclic compounds with nitrogen atoms in the ring, offering different reactivity and applications.
Benzimidazoles: Similar to imidazoles but with a fused benzene ring, providing unique chemical properties.
Uniqueness
3-((Dimethylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone stands out due to its specific combination of functional groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
特性
CAS番号 |
110821-52-8 |
|---|---|
分子式 |
C20H21N3OS |
分子量 |
351.5 g/mol |
IUPAC名 |
(5E)-5-benzylidene-3-[(dimethylamino)methyl]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21N3OS/c1-15-9-11-17(12-10-15)21-20-23(14-22(2)3)19(24)18(25-20)13-16-7-5-4-6-8-16/h4-13H,14H2,1-3H3/b18-13+,21-20? |
InChIキー |
VCVRKCFQQTVAAM-ORZNGPHRSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=CC=C3)/S2)CN(C)C |
正規SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


